1-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride
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Overview
Description
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid under reflux conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Phenylethanamine Moiety: The phenylethanamine moiety can be attached through a reductive amination reaction using phenylacetaldehyde and a reducing agent like sodium borohydride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the phenylethanamine moiety.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Pharmacology: Research focuses on its potential therapeutic effects and mechanisms of action in various disease models.
Mechanism of Action
The mechanism of action of 1-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine: The non-hydrochloride form of the compound.
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanol: A similar compound with a hydroxyl group instead of an amine.
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylacetamide: A similar compound with an amide group.
Uniqueness
1-(3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl)-2-phenylethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and stability, while the triazole ring contributes to its biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c1-17-8-11-14-12(16-15-11)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUXGXHYRABKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C(CC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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